N-Phenyl 4-bromo-3-methylbenzamide
Overview
Description
“N-Phenyl 4-bromo-3-methylbenzamide” is a chemical compound with the molecular formula C14H12BrNO . It has a molecular weight of 290.16 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide group attached to a phenyl group and a bromo-methyl group . The InChI code for this compound is 1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo reactions at the benzylic position . For instance, NBS (N-bromosuccinimide) can be used to initiate free radical reactions .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 333.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 73.3±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Metabolic Studies
Studies on N-methylbenzamides have explored their metabolism, demonstrating the formation of N-(hydroxymethyl) compounds as metabolites, highlighting the metabolic pathways and stability of these compounds under various conditions (Ross et al., 1983). Such research offers insights into how modifications at the benzamide moiety affect metabolic stability and the formation of metabolites.
Photochemical Applications
Research into the photochemical cyclization of benzamide derivatives has led to the synthesis of heterocyclic compounds, demonstrating the utility of benzamides in synthesizing complex organic structures (Kametani et al., 1972). Such findings suggest potential applications in material science and organic synthesis.
Crystal Structure Analysis
The analysis of the crystal structure of benzamide derivatives provides insights into the molecular arrangement and hydrogen bonding patterns, which are crucial for understanding the compound's physical and chemical properties (Nagel et al., 1997). This information can be valuable in the design of new materials and drugs.
Antimicrobial Research
Benzamide derivatives have been evaluated for their antimicrobial properties, with certain compounds showing significant activity against bacterial strains. This indicates the potential for developing new antibacterial agents from benzamide analogs (Ravichandiran et al., 2015).
Optical and Material Science
Investigations into the optical properties and morphology of polymers containing benzamide groups suggest applications in optoelectronic devices. These studies highlight the impact of structural modifications on the materials' optical characteristics and potential utility in electronics and photonics (Hajduk et al., 2010).
Safety and Hazards
The safety data sheet for “N-Phenyl 4-bromo-3-methylbenzamide” suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes . If inhaled, one should move to fresh air .
Properties
IUPAC Name |
4-bromo-3-methyl-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITUUIPFJXYABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674387 | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-81-6 | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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